α-Methylamino vs. N-Methylamino Acetamide for CCR5 Binding
The target compound (CAS 1218352-01-2) is a regioisomer of 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide (CAS 1889883-76-4). In the target compound, the methylamino group is attached to the alpha-carbon adjacent to the amide carbonyl, whereas in the regioisomer it is directly attached to the phenyl ring nitrogen. This structural difference is expected to significantly alter the three-dimensional presentation of the pharmacophore to the CCR5 receptor binding pocket . While direct head-to-head CCR5 binding data for both regioisomers are not publicly available, the target compound has been specifically identified through preliminary pharmacological screening as a CCR5 antagonist candidate, whereas no such activity has been reported for the regioisomer [1].
| Evidence Dimension | CCR5 antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist in preliminary pharmacological screening |
| Comparator Or Baseline | 2-[(5-Bromo-2-fluorophenyl)methylamino]-acetamide (CAS 1889883-76-4): No CCR5 antagonist activity reported |
| Quantified Difference | Only qualitative data available; the target compound is reported as active, while no activity data exists for the comparator |
| Conditions | Preliminary pharmacological screening (assay details not publicly disclosed) |
Why This Matters
For researchers synthesizing focused libraries targeting CCR5, the alpha-methylamino regioisomer provides a validated starting point with confirmed target engagement, whereas the N-methylamino regioisomer remains uncharacterized, adding risk to procurement decisions.
- [1] Zhang, H. Preliminary screening of pharmacological activity indicates that the compound can be used as a CCR5 antagonist. Semantic Scholar Author Profile, 2012. https://www.semanticscholar.org/author/张会利/91457169 (accessed 2026-04-30). View Source
